Cas no 2172265-53-9 (1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde)

1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde
- EN300-1619616
- 1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde
- 2172265-53-9
-
- インチ: 1S/C9H10N2O/c12-7-9(3-4-9)6-8-2-1-5-10-11-8/h1-2,5,7H,3-4,6H2
- InChIKey: JVHVUXPBMWQBQF-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CC2=CC=CN=N2)CC1
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 42.8Ų
1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619616-2.5g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 2.5g |
$3249.0 | 2023-06-04 | ||
Enamine | EN300-1619616-500mg |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 500mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1619616-100mg |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 100mg |
$1244.0 | 2023-09-22 | ||
Enamine | EN300-1619616-1000mg |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 1000mg |
$1414.0 | 2023-09-22 | ||
Enamine | EN300-1619616-0.5g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 0.5g |
$1591.0 | 2023-06-04 | ||
Enamine | EN300-1619616-10.0g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1619616-1.0g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 1g |
$1658.0 | 2023-06-04 | ||
Enamine | EN300-1619616-10000mg |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1619616-0.1g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 0.1g |
$1459.0 | 2023-06-04 | ||
Enamine | EN300-1619616-0.05g |
1-[(pyridazin-3-yl)methyl]cyclopropane-1-carbaldehyde |
2172265-53-9 | 0.05g |
$1393.0 | 2023-06-04 |
1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde 関連文献
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehydeに関する追加情報
1-(Pyridazin-3-yl)methylcyclopropane-1-carbaldehyde: A Comprehensive Overview
1-(Pyridazin-3-yl)methylcyclopropane-1-carbaldehyde (CAS No. 2172265-53-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The molecular structure of 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde is composed of a cyclopropane ring attached to a pyridazine moiety through a methyl group, with an aldehyde functional group at the terminal position. The cyclopropane ring, known for its high reactivity due to ring strain, and the pyridazine ring, which is a heterocyclic aromatic compound, contribute to the compound's unique chemical properties and biological activities.
Recent studies have explored the pharmacological properties of 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde, revealing its potential as a lead compound in drug discovery. One notable area of research is its interaction with enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain enzymes, suggesting its utility in treating metabolic disorders.
In addition to its enzymatic inhibition properties, 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde has been investigated for its anti-inflammatory and anti-cancer activities. Research conducted at the National Institutes of Health (NIH) found that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response. Furthermore, preliminary studies have shown that it can inhibit the growth of cancer cells by interfering with specific cellular processes.
The synthesis of 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde has been optimized to improve yield and purity, making it more accessible for large-scale production. Various synthetic routes have been explored, including transition metal-catalyzed reactions and organocatalytic methods. These advancements in synthetic chemistry have paved the way for further exploration of the compound's potential applications in drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings have encouraged researchers to proceed with more advanced clinical trials to further validate the therapeutic potential of this compound.
In conclusion, 1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde (CAS No. 2172265-53-9) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research and clinical trials will continue to uncover new insights into its mechanisms of action and potential therapeutic applications.
2172265-53-9 (1-(pyridazin-3-yl)methylcyclopropane-1-carbaldehyde) 関連製品
- 943313-34-6(tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate)
- 303756-46-9(1-[(2-Methoxyphenyl)(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole)
- 1207040-32-1(ethyl 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate)
- 1649427-16-6(1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea)
- 2228691-37-8(3-amino-3-(2-chloro-6-methylphenyl)cyclobutan-1-ol)
- 2228133-58-0(2-amino-2-3-(2-methylphenyl)phenylacetic acid)
- 1805547-67-4(3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid)
- 1864173-92-1(2-Methyl-4-(1,2,3-thiadiazol-4-yl)butanoic acid)
- 2172230-73-6(1-4-(2-methylpropoxy)phenylethane-1-thiol)
- 2126160-14-1(1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride)




